Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .
Industrial Production Methods
Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Di-tert-butyl peroxide is commonly used as an oxidant.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent.
Bases: Sodium bicarbonate is often used in aqueous conditions for Boc protection reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.
Scientific Research Applications
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent for the protection of amine groups in organic synthesis.
Biology: In peptide synthesis, it helps in the formation of Boc-protected peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate:
Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.
Dimethyl dicarbonate: Used as a protective group in organic chemistry.
Uniqueness
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.
Biological Activity
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate (DTB-DOPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic methodologies, and relevant research findings.
Chemical Structure and Properties
DTB-DOPD has the molecular formula C15H23NO6 and a molecular weight of 305.35 g/mol. The compound features a piperidine ring with two tert-butyl ester groups and two carbonyl groups at positions 4 and 6. Its structural attributes contribute to its solubility and reactivity in biological systems.
Synthetic Methodologies
The synthesis of DTB-DOPD involves several steps, typically starting from N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester. Key steps include:
- Formation of the Dioxopiperidine Core : The initial reaction involves the coupling of the Boc-amino acid with Meldrum's acid derivatives to form the dioxopiperidine structure.
- Purification : The product is purified through crystallization techniques, yielding DTB-DOPD as a white solid with a high purity rate .
Antimicrobial Properties
Recent studies have indicated that compounds similar to DTB-DOPD exhibit antimicrobial activity, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Case Study : A study on β-lactamase inhibitors highlighted the importance of structural analogs in combating antibiotic resistance. DTB-DOPD's structural features may offer similar benefits by acting as a scaffold for developing new antimicrobial agents .
Anticancer Activity
DTB-DOPD has shown promise in preclinical models for its anticancer effects. Research indicates that derivatives of piperidine compounds can selectively inhibit tumor cell growth while sparing normal cells.
- Research Findings : In vitro studies demonstrated that certain analogs exhibited significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of DTB-DOPD can be attributed to its ability to interact with specific biological targets:
- Protein Interaction : It may bind to enzymes involved in metabolic pathways, disrupting their function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit β-lactamases, which are critical for bacterial resistance mechanisms .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H23N O6 |
Molecular Weight | 305.35 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against resistant bacteria |
Anticancer | Inhibits tumor cell growth selectively |
Properties
CAS No. |
653589-10-7 |
---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |
InChI Key |
YOYFZEQSJGFFCL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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